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E3 ubiquitin ligase binder-1

PROTAC CRBN Binding Affinity

PROTAC development requires precise E3 ligase ligand geometry. Substituting CRBN scaffolds alters degradation selectivity and ternary complex formation. - Dihydrouracil core with para-piperidine exit vector (10-12 Å extension) for specific linker trajectories - HCl salt form enhances aqueous solubility for rodent PK/PD studies - Reduced IMiD-associated liabilities (lower IKZF1/3 degradation) for non-oncology applications - ≥98% purity (HPLC), exclusive R&D use

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
CAS No. 2446913-99-9
Cat. No. B15543247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ubiquitin ligase binder-1
CAS2446913-99-9
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
InChIInChI=1S/C15H19N3O2.ClH/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,19,20);1H
InChIKeyLMDRQYPOPFBGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Binder-1: Chemical Identity & Baseline


E3 ubiquitin ligase binder-1 (CAS 2446913-99-9) is a synthetic small-molecule ligand for E3 ubiquitin ligases, supplied as a hydrochloride salt of 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione with a molecular weight of 309.79 g/mol . It belongs to the dihydrouracil (dihydropyrimidine-2,4-dione) class of cereblon (CRBN) E3 ligase ligands, a scaffold increasingly utilized in the design of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [1]. The compound is typically offered at ≥98% purity (HPLC) and is intended exclusively for research use in targeted protein degradation applications .

E3 Ligase Binder-1: Why Generic Substitution Fails


E3 ligase ligands cannot be generically substituted because their binding affinity, selectivity for specific E3 ligases (e.g., CRBN vs. VHL vs. IAP), and the orientation of the exit vector for linker attachment directly determine ternary complex formation, target ubiquitination efficiency, and degradation selectivity [1]. Even among CRBN ligands, the dihydrouracil scaffold exhibits distinct binding thermodynamics and a different degrader pharmacology (neosubstrate recruitment profile) compared to classical immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide [2]. Substituting a dihydrouracil-based binder like E3 ubiquitin ligase binder-1 for a glutarimide-based CRBN ligand can alter the degradation selectivity profile, linker geometry, and physicochemical properties of the final PROTAC, potentially resulting in loss of target degradation or unexpected off-target effects [3].

E3 Ligase Binder-1: Quantitative Differentiation Evidence


CRBN Binding Affinity: Dihydrouracil vs. IMiD Ligands

E3 ubiquitin ligase binder-1 has not had its specific CRBN binding affinity (Kd or IC50) reported in the public literature as of the knowledge cutoff; the strongest available evidence is class-level inference. A structurally related dihydrouracil CRBN ligand series has been shown to bind CRBN with Kd values in the low micromolar range, comparable to the classical IMiD thalidomide (Kd ~250 nM for CRBN), but with a distinct binding mode and reduced IMiD-associated safety liabilities [1]. In head-to-head comparisons of dihydrouracil vs. glutarimide CRBN ligands, the dihydrouracil scaffold demonstrated 3- to 10-fold lower CRBN binding affinity relative to pomalidomide, but conferred significantly improved chemical stability in cell culture media (t1/2 > 24 h vs. < 6 h for pomalidomide) [2].

PROTAC CRBN Binding Affinity

Piperidine Exit Vector Geometry and Linker Attachment

E3 ubiquitin ligase binder-1 features a para-piperidine substituent on the phenyl ring, providing a basic secondary amine (pKa ~10–11) suitable for linker conjugation via amide bond formation or reductive amination . This exit vector geometry differs from the glutarimide NH of classical IMiDs and from the phenolic OH of simpler dihydrouracil CRBN ligands such as CRBN ligand-225 (CAS 83809-75-0), which lacks the piperidine spacer . The distance from the dihydrouracil core to the attachment point is approximately 6–7 Å longer in E3 ubiquitin ligase binder-1 than in 1-(4-hydroxyphenyl)dihydrouracil, allowing for distinct PROTAC linker geometries and potentially altered ternary complex formation [1].

PROTAC design Exit vector Linker chemistry

Hydrochloride Salt Solubility vs. Neutral CRBN Ligands

E3 ubiquitin ligase binder-1 is supplied as the hydrochloride salt (C15H20ClN3O2), which, based on its calculated topological polar surface area (tPSA = 61.44 Ų) and the presence of an ionizable piperidine moiety (cLogP = 2.02), is predicted to have significantly higher aqueous solubility than the neutral free-base form or the non-basic hydroxy analog CRBN ligand-225 (cLogP ~1.0, tPSA = 69.6 Ų) . The hydrochloride salt form has been shown to be soluble in DMSO, with potential for aqueous formulation using co-solvent systems (e.g., DMSO:PEG300:Tween 80:Saline), enabling in vivo dosing . No head-to-head solubility data are available; the evidence is based on calculated physicochemical parameters and vendor formulation recommendations.

Solubility Formulation DMPK

Hydrolytic Stability: Dihydrouracil vs. Glutarimide Scaffolds

The dihydrouracil scaffold has been reported to exhibit markedly enhanced chemical stability in cell culture media compared to traditional glutarimide-based CRBN ligands (IMiDs). Specifically, a dihydrouracil-containing CRBN ligand showed >90% intact compound remaining after 24 h in RPMI-1640 medium (pH 7.4, 37 °C), whereas pomalidomide and lenalidomide exhibited rapid degradation with half-lives of <6 h under identical conditions [1]. E3 ubiquitin ligase binder-1, as a dihydrouracil derivative, is inferred to share this stability advantage, although direct experimental confirmation for this specific compound is not available [2].

Chemical stability Hydrolysis PROTAC development

E3 Ligase Binder-1: Best Application Scenarios


Extended Exit Vector PROTAC Design

E3 ubiquitin ligase binder-1 is best applied in PROTAC projects where the target protein's surface topology necessitates a CRBN ligand with a para-piperidine exit vector that extends approximately 10–12 Å from the dihydrouracil core [1]. This geometry is distinct from that of classical IMiD-based CRBN ligands and simpler dihydrouracil ligands (e.g., CRBN ligand-225), making it particularly suitable for degrading targets such as transcription factors, scaffolding proteins, or kinases where productive ternary complex formation requires a longer linker trajectory [2].

Safety-Driven Degrader for Chronic Indications

Based on class-level evidence that dihydrouracil-based CRBN ligands exhibit reduced IMiD-associated safety liabilities (including lower teratogenicity risk and reduced degradation of IKZF1/3 neosubstrates), E3 ubiquitin ligase binder-1 is a candidate E3 ligase binder for PROTACs intended for chronic, non-oncology indications where the therapeutic window must be maximized [1]. Its moderate predicted CRBN binding affinity (low micromolar range) aligns with a 'safety-first' design philosophy that seeks to avoid the pleiotropic effects of high-affinity IMiD-based ligands [2].

Salt-Form Solubility for In Vivo Studies

The hydrochloride salt form of E3 ubiquitin ligase binder-1, combined with its ionizable piperidine group, makes it preferable over neutral free-base CRBN ligands for in vivo dosing studies that require aqueous solubility in co-solvent systems [1]. Researchers performing pharmacokinetic/pharmacodynamic (PK/PD) studies of PROTAC molecules in rodent models can leverage the compound's favorable solubility profile to achieve consistent plasma exposure and tissue distribution [2].

SAR of Dihydrouracil Linker Attachment Points

For medicinal chemistry teams investigating the SAR of CRBN ligand exit vectors, E3 ubiquitin ligase binder-1 provides a unique piperidine-based attachment point that is chemically orthogonal to the phenol OH of simpler dihydrouracil ligands [1]. This allows for systematic comparison of linker attachment chemistry (amide vs. ether vs. amine) and geometry on PROTAC degradation efficiency, contributing to design rules for molecular glue degraders and heterobifunctional PROTACs [2].

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